

A Comparative Guide to High-Performance Red Pigments: Benchmarking Pigment Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a high-performance pigment is a critical decision that impacts the stability, efficacy, and appearance of a final product. This guide provides an objective comparison of **Pigment Red 177** against other leading high-performance red pigments, including Pigment Red 254, Pigment Red 122, and Cadmium Red. The information presented is supported by publicly available data from manufacturers and relevant industry standards.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of **Pigment Red 177** and its alternatives. It is important to note that performance can vary based on the specific grade, particle size, and the binder system used.

Property	Pigment Red 177	Pigment Red 254	Pigment Red 122	Cadmium Red (PR 108)
Chemical Class	Anthraquinone[1] [2][3]	Diketopyrrolo- pyrrole (DPP)[4] [5]	Quinacridone[6] [7][8][9]	Cadmium Sulfoselenide[10]
Color Shade	Bluish Red[1][3]	Neutral, Bright Red[11]	Bluish Red / Magenta[6][7]	Bright Orange- Red to Deep Red[10]
Lightfastness (Blue Wool Scale, 1-8)	8[1][12]	8[11]	7-8[7][13]	8 (ASTM I - Excellent)
Heat Stability	Up to 300°C[1] [12][14][15]	Up to 300°C[4] [11]	Up to 300°C[6][7]	High, resists heat
Chemical Resistance	Excellent resistance to acids, alkalis, and solvents[1] [2][12]	Excellent resistance to acids, alkalis, and solvents[5] [16]	High resistance to acids, alkalis, and common solvents[7]	Resists alkalis and hydrogen sulfide
Migration Resistance	5 (Excellent)[1] [12]	5 (Excellent)[11]	5 (Excellent)[7] [13]	Does not bleed
Opacity/Transpar ency	High transparency[14]	Medium Opacity[4]	High transparency[6]	Opaque[10]
Key Applications	Automotive paints, industrial coatings, plastics (PVC, PE, PP), printing inks[1] [12][14]	Automotive paints, engineering plastics, high-grade printing inks[11][16]	Automotive coatings, printing inks, plastics (engineering plastics, polyolefins)[6][7]	Artists' colors, high-temperature applications[10]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The key experimental protocols are outlined below.

Lightfastness Testing (ASTM D4303)

Lightfastness is a measure of a pigment's ability to resist fading or color change upon exposure to light. The American Society for Testing and Materials (ASTM) D4303 is a standard test method for the lightfastness of colorants used in artists' materials, and its principles are widely applied across the pigment industry.[17][18][19][20]

- Principle: Specimens of the pigment dispersed in a binder are exposed to a controlled light source that simulates indoor daylight filtered through window glass.
- Apparatus: A xenon-arc lightfastness apparatus is commonly used.[18][20]
- Procedure:
 - The pigment is dispersed in a suitable binder (e.g., acrylic, oil) and applied to a substrate.
 - A portion of the specimen is masked to serve as an unexposed reference.
 - The specimens are placed in the xenon-arc apparatus and exposed to a specified radiant energy.
 - The color difference between the exposed and unexposed portions is measured using a spectrophotometer, and the change is calculated using the CIE 1976 Lab* color difference equation.[17][20]
- Evaluation: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 signifies the highest lightfastness and 1 the lowest.[21]

Heat Stability Testing (ISO 787-21)

Heat stability is crucial for pigments used in high-temperature processes such as plastics extrusion or powder coating. The International Organization for Standardization (ISO) 787-21 provides a general method for comparing the heat stability of pigments.[22]

 Principle: The pigment is incorporated into a stoving medium and subjected to a series of increasing temperatures. The color change is then compared to an unheated sample and a standard.

Procedure:

- The pigment is dispersed in a heat-stable binder.
- The colored mixture is applied to a heat-resistant substrate.
- The prepared samples are placed in an oven for a specified duration at various temperatures (e.g., 120°C, 140°C, 160°C, 180°C, 200°C).
- After cooling, the color of the heated samples is visually or instrumentally compared to the unheated sample and a reference pigment.
- Evaluation: The heat stability is reported as the maximum temperature at which no significant color change occurs.

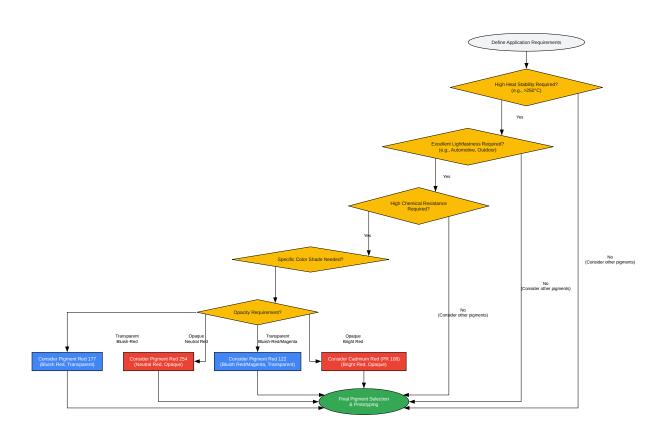
Chemical Resistance Testing

Chemical resistance evaluates a pigment's ability to withstand exposure to acids, alkalis, and solvents without bleeding or changing color.

 Principle: A coated or colored plastic sample is immersed in or spotted with a specific chemical reagent for a defined period.

Procedure:

- The pigment is incorporated into a binder or plastic.
- The prepared sample is exposed to the chemical agent (e.g., solutions of hydrochloric acid, sodium hydroxide, ethanol, xylene).
- After the specified time, the sample is rinsed and dried.
- Evaluation: The sample is visually assessed for any color change, staining of the chemical,
 or bleeding. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no



change and 1 indicates severe change.[23]

Visualizing the Selection Process

The selection of a high-performance red pigment is a multi-faceted process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for choosing the most suitable pigment.

Click to download full resolution via product page

Caption: A workflow for selecting a high-performance red pigment.

In conclusion, **Pigment Red 177** is a high-performance anthraquinone pigment offering a brilliant bluish-red shade with excellent fastness properties.[1][12][14] When benchmarked against other high-performance pigments, its balance of heat stability, lightfastness, and chemical resistance makes it a versatile choice for demanding applications in coatings, plastics, and inks.[15][24] Pigment Red 254 offers a more neutral red with higher opacity, while Pigment Red 122 provides a similar transparent, bluish-red hue. Cadmium Reds, while excellent in heat and light stability, are opaque and come with considerations regarding their heavy metal content. The final selection should always be guided by the specific performance requirements of the intended application and validated through rigorous testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epsilonpigments.com [epsilonpigments.com]
- 2. nbinno.com [nbinno.com]
- 3. China Pigment Red 177 / CAS 4051-63-2 factory and manufacturers | Precise Color [precisechem.com]
- 4. vichem.vn [vichem.vn]
- 5. pigments.com [pigments.com]
- 6. Pigment Red 122 High-Performance Organic Pigment for Vibrant Applications | [vipulorganics.com]
- 7. nbinno.com [nbinno.com]
- 8. zeyachem.net [zeyachem.net]
- 9. Pigment Red 122 | 980-26-7 [chemicalbook.com]
- 10. Cadmium Red Limn Colors [limncolors.com]
- 11. ispigment.com [ispigment.com]
- 12. Pigment Red 177 | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]
- 13. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]

- 14. zeyachem.net [zeyachem.net]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [guidechem.com]
- 17. store.astm.org [store.astm.org]
- 18. micomlab.com [micomlab.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. additivesforpolymer.com [additivesforpolymer.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 24. News "Pigment Red 177: Enhancing Industrial Vitality" [hermetachem.com]
- To cite this document: BenchChem. [A Comparative Guide to High-Performance Red Pigments: Benchmarking Pigment Red 177]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361050#benchmarking-pigment-red-177-against-other-high-performance-red-pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com